Flurofamid

Übersicht

Beschreibung

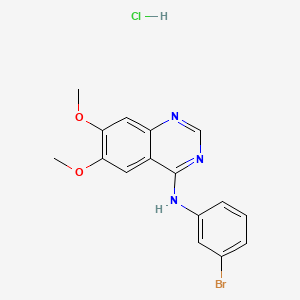

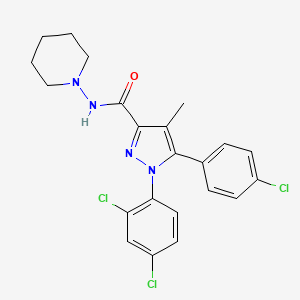

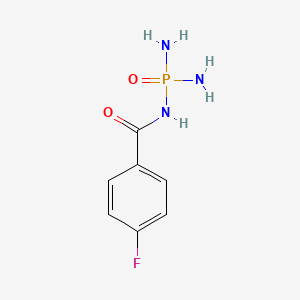

Flurofamid ist ein potenter bakterieller Urease-Inhibitor mit signifikantem Potenzial bei der Behandlung von infektionsbedingten Harnsteinen und Hyperammonämie. Es ist bekannt für seine Fähigkeit, das Enzym Urease zu hemmen, das eine entscheidende Rolle bei der Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid spielt .

Herstellungsmethoden

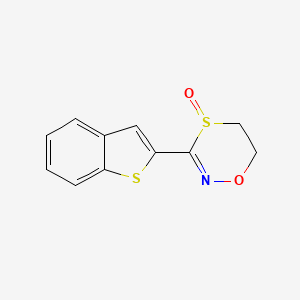

This compound, chemisch bekannt als N-[Diaminophosphinyl]-4-fluorobenzamid, kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 4-Fluorbenzoesäure mit Phosphorylchlorid (POCl3) zur Bildung von 4-Fluorbenzoylchlorid. Dieser Zwischenstoff wird dann mit Diaminophosphinsäure umgesetzt, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Schritte, werden jedoch für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Flurofamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Urease-Hemmung und die Enzymkinetik zu untersuchen.

Biologie: this compound wird in der Forschung zur bakteriellen Urease-Aktivität und ihrer Rolle in verschiedenen biologischen Prozessen eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Hyperammonämie und infektionsbedingten Harnsteinen.

Industrie: This compound wird bei der Entwicklung neuer Urease-Inhibitoren für landwirtschaftliche und industrielle Anwendungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Urease. Urease katalysiert die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid. Durch die Hemmung der Urease verhindert this compound die Produktion von Ammoniak, das bei Erkrankungen wie Hyperammonämie entscheidend ist. Die molekularen Ziele von this compound umfassen das aktive Zentrum der Urease, an dem es bindet und die Aktivität des Enzyms hemmt .

Wirkmechanismus

Target of Action

Flurofamide primarily targets urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme is found in numerous organisms, including bacteria, fungi, algae, plants, and invertebrates . Inhibition of urease activity can disrupt the metabolic processes of these organisms, particularly those that rely on urease for survival or pathogenicity .

Mode of Action

Flurofamide acts as a urease inhibitor . It binds to the active site of the urease enzyme, preventing it from catalyzing the breakdown of urea . This inhibitory action disrupts the normal metabolic processes of urease-dependent organisms, potentially leading to their death or reduced virulence .

Biochemical Pathways

The primary biochemical pathway affected by flurofamide is the urea cycle , specifically the hydrolysis of urea . By inhibiting urease, flurofamide prevents the breakdown of urea into ammonia and carbon dioxide . This can disrupt the nitrogen metabolism of urease-dependent organisms, affecting their growth and survival .

Pharmacokinetics

Given its role as a urease inhibitor, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, formulation, route of administration, and the specific characteristics of the organism it’s administered to .

Result of Action

At the molecular level, flurofamide’s inhibition of urease disrupts the normal metabolic processes of urease-dependent organisms . This can lead to a reduction in their growth and virulence, or even their death . At the cellular level, flurofamide’s action can affect various processes, including nitrogen metabolism, pH regulation, and pathogenicity .

Action Environment

The action, efficacy, and stability of flurofamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances that can interact with flurofamide, and the specific characteristics of the urease-dependent organisms it’s targeting

Biochemische Analyse

Biochemical Properties

Flurofamide plays a critical role in biochemical reactions by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Flurofamide effectively reduces ammonia production, which is beneficial in conditions such as hyperammonemia and hepatic encephalopathy . The interaction between Flurofamide and urease involves the binding of Flurofamide to the active site of the enzyme, thereby preventing the substrate (urea) from accessing the catalytic site .

Cellular Effects

Flurofamide has been shown to influence various cellular processes. In colonic microorganisms, it significantly reduces ammonia production, which can have downstream effects on cellular metabolism and gene expression . In respiratory infections caused by Ureaplasma species, Flurofamide has been observed to lower blood ammonia levels, thereby mitigating the toxic effects of hyperammonemia . This reduction in ammonia levels can influence cell signaling pathways and metabolic processes, leading to improved cellular function and reduced toxicity.

Molecular Mechanism

The molecular mechanism of Flurofamide involves its potent inhibition of urease. Flurofamide binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This inhibition is achieved through the interaction of Flurofamide’s phosphinyl group with the nickel ions present in the active site of urease, which are essential for the enzyme’s catalytic activity . By blocking this interaction, Flurofamide effectively halts the production of ammonia, thereby reducing its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flurofamide have been observed to change over time. Studies have shown that Flurofamide remains stable and effective in inhibiting urease activity over extended periods . In vitro experiments have demonstrated that Flurofamide can maintain its inhibitory effects on ammonia production for up to 22 hours under both aerobic and anaerobic conditions . Additionally, there is no evidence of Flurofamide toxicity at the concentrations tested, indicating its potential for long-term use in biochemical applications .

Dosage Effects in Animal Models

The effects of Flurofamide vary with different dosages in animal models. In a mouse model of Ureaplasma respiratory infection, Flurofamide administered at a dosage of 6 mg/kg significantly reduced blood ammonia levels compared to untreated controls . Higher dosages of Flurofamide have been shown to further decrease ammonia production, although the potential for toxic or adverse effects at very high doses has not been extensively studied . These findings suggest that Flurofamide is effective at reducing ammonia levels in a dose-dependent manner.

Metabolic Pathways

Flurofamide is involved in metabolic pathways related to the inhibition of urease activity. By preventing the hydrolysis of urea, Flurofamide reduces the production of ammonia, which can have downstream effects on nitrogen metabolism . This inhibition can alter the metabolic flux of nitrogen-containing compounds, potentially affecting the levels of other metabolites involved in nitrogen metabolism

Transport and Distribution

The transport and distribution of Flurofamide within cells and tissues are influenced by its chemical properties. Flurofamide is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Once in the systemic circulation, Flurofamide is transported to various tissues, where it can exert its inhibitory effects on urease. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas, allowing for effective inhibition of urease activity in these regions .

Subcellular Localization

The subcellular localization of Flurofamide is primarily within the cytoplasm, where it interacts with urease enzymes. The presence of targeting signals or post-translational modifications that direct Flurofamide to specific compartments or organelles has not been extensively studied . Its activity in inhibiting urease suggests that Flurofamide is localized in areas where urease is active, such as the cytoplasm of colonic microorganisms and other urease-producing cells .

Vorbereitungsmethoden

Flurofamide, chemically known as N-[diaminophosphinyl]-4-fluorobenzamide, can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with phosphorus oxychloride (POCl3) to form 4-fluorobenzoyl chloride. This intermediate is then reacted with diaminophosphinic acid to yield flurofamide . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Flurofamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen das Fluoratom oder andere funktionelle Gruppen durch verschiedene Substituenten ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Flurofamid ist einzigartig unter den Urease-Inhibitoren aufgrund seiner hohen Potenz und Spezifität. Ähnliche Verbindungen umfassen:

Acetohydroxamsäure (AHA): Ein weniger potenter Urease-Inhibitor, der in der Vergangenheit für ähnliche Anwendungen eingesetzt wurde.

Hydroxamsäuren: Eine Klasse von Verbindungen mit Urease-hemmender Aktivität, die jedoch im Allgemeinen eine geringere Potenz aufweisen als this compound.

Phosphortriamide: Eine Gruppe von Verbindungen, die strukturell mit this compound verwandt sind und unterschiedliche Grade der Urease-Hemmung aufweisen

This compound zeichnet sich durch seine Wirksamkeit bei geringeren Konzentrationen und sein Potenzial für eine nicht-antibiotische Behandlung von Ureaplasma-induzierter Hyperammonämie aus .

Eigenschaften

IUPAC Name |

N-diaminophosphoryl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZFVMCWPLMLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045654 | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70788-28-2 | |

| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurofamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurofamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUROFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Flurofamide?

A1: Flurofamide functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]

Q2: What are the downstream effects of Flurofamide's urease inhibition?

A2: By inhibiting urease, Flurofamide reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, Flurofamide prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []

Q3: Does Flurofamide exhibit any effects beyond urease inhibition?

A3: While Flurofamide is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.

Q4: What is the molecular formula and weight of Flurofamide?

A4: The molecular formula of Flurofamide is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []

Q5: Is there spectroscopic data available for Flurofamide?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.

Q6: Has the stability of Flurofamide been investigated under various conditions?

A6: Limited information is available on the stability of Flurofamide under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with Flurofamide at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.

Q7: How does Flurofamide compare to other urease inhibitors in terms of potency?

A7: Flurofamide demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]

Q8: What are the potential applications of Flurofamide's catalytic properties?

A8: Beyond its potential as a therapeutic agent, Flurofamide's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]

Q9: What in vitro and in vivo models have been used to evaluate Flurofamide's efficacy?

A10: Various models have been employed to study Flurofamide's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated Flurofamide's impact on Helicobacter mustelae infection. []

Q10: What are the key findings regarding Flurofamide's efficacy in these models?

A11: Flurofamide effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, Flurofamide administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]

Q11: What information is available regarding the toxicity and safety profile of Flurofamide?

A11: Data on Flurofamide's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.

Q12: Has Flurofamide been investigated in clinical trials?

A12: The provided research does not mention any completed or ongoing clinical trials involving Flurofamide.

Q13: What are the potential alternatives or substitutes for Flurofamide?

A15: Acetohydroxamic acid is another urease inhibitor, although Flurofamide has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.